molecular formula C11H14O6 B10829124 Crotonyloxymethyl-4,5,6-trihydroxycyclohex-2-enone CAS No. 57449-30-6

Crotonyloxymethyl-4,5,6-trihydroxycyclohex-2-enone

Cat. No.: B10829124
CAS No.: 57449-30-6
M. Wt: 242.22 g/mol
InChI Key: PSJQCAMBOYBQEU-ONOSFVFSSA-N
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Description

Crotonyloxymethyl-4,5,6-trihydroxycyclohex-2-enone is a compound known for its significant biological activities, particularly its anticancer properties. This compound is a metabolite produced by certain Streptomyces species and has been the subject of extensive research due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Crotonyloxymethyl-4,5,6-trihydroxycyclohex-2-enone involves several steps, starting from quinic acid. The process includes vicinal cis-diol protection, lactonization, lactone reduction, oxidative cleavage, and dehydration of β-hydroxy ketone . The final step involves the crotonylation of the intermediate product to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its complex synthesis and the specificity of its applications

Chemical Reactions Analysis

Types of Reactions

Crotonyloxymethyl-4,5,6-trihydroxycyclohex-2-enone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of Crotonyloxymethyl-4,5,6-trihydroxycyclohex-2-enone involves its interaction with the sulfhydryl group of various enzymes. It inhibits DNA polymerase α, blocks mitosis, and affects macromolecular syntheses . The compound also increases the uptake of certain drugs in resistant cells, enhancing their efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific mechanism of action and its ability to inhibit glyoxalase in the presence of glutathione . Its structural features also contribute to its distinct biological activities compared to other similar compounds .

Properties

CAS No.

57449-30-6

Molecular Formula

C11H14O6

Molecular Weight

242.22 g/mol

IUPAC Name

[(3R,4R,5R)-3,4,5-trihydroxy-6-oxocyclohexen-1-yl]methyl but-2-enoate

InChI

InChI=1S/C11H14O6/c1-2-3-8(13)17-5-6-4-7(12)10(15)11(16)9(6)14/h2-4,7,10-12,15-16H,5H2,1H3/t7-,10-,11+/m1/s1

InChI Key

PSJQCAMBOYBQEU-ONOSFVFSSA-N

Isomeric SMILES

CC=CC(=O)OCC1=C[C@H]([C@H]([C@H](C1=O)O)O)O

Canonical SMILES

CC=CC(=O)OCC1=CC(C(C(C1=O)O)O)O

Origin of Product

United States

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